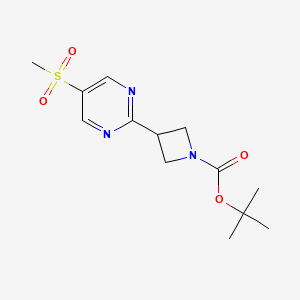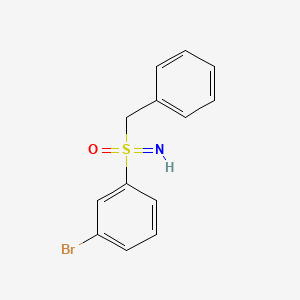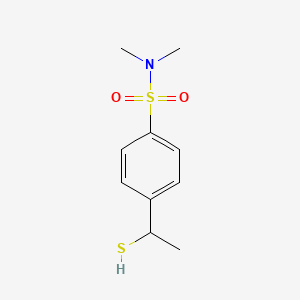![molecular formula C7H7F4I B13489188 1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[111]pentane is a unique compound characterized by its bicyclic structure and the presence of iodine and tetrafluoroethyl groups This compound is part of the bicyclo[11
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical addition of iodine and tetrafluoroethyl groups to the bicyclo[1.1.1]pentane core. This process often requires specific conditions such as the presence of radical initiators and controlled temperatures to ensure the desired substitution at the correct positions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, where the bicyclic structure can stabilize radical intermediates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as halides, amines, and thiols can be used.
Radical Initiators: Radical reactions often require initiators like peroxides or azo compounds.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., peroxides) and reducing agents (e.g., lithium aluminum hydride) can be employed depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while radical reactions can lead to complex rearranged products.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through non-covalent interactions. The presence of iodine and tetrafluoroethyl groups allows for specific binding to target molecules, influencing their activity and stability. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane: Similar in structure but with an additional fluorine atom, offering different physicochemical properties.
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: Lacks the tetrafluoroethyl group, resulting in different reactivity and applications.
1,1,1-Trifluoro-2-iodoethane: A simpler compound with a single fluorinated ethyl group, used in different contexts.
Uniqueness
1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane stands out due to its specific combination of iodine and tetrafluoroethyl groups, which confer unique reactivity and binding properties. Its bicyclic structure also provides a distinct spatial arrangement that can be advantageous in various applications.
Eigenschaften
Molekularformel |
C7H7F4I |
|---|---|
Molekulargewicht |
294.03 g/mol |
IUPAC-Name |
1-iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H7F4I/c8-4(9)7(10,11)5-1-6(12,2-5)3-5/h4H,1-3H2 |
InChI-Schlüssel |
COQUURPLVBACCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)I)C(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B13489112.png)


![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13489146.png)







![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
